6,7-dimethoxy-1-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide

Description

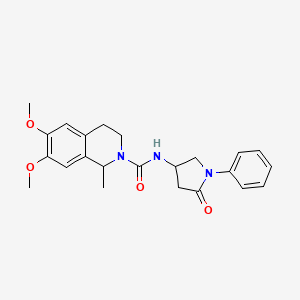

The compound 6,7-dimethoxy-1-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is a synthetic heterocyclic molecule featuring a tetrahydroisoquinoline core. This scaffold is substituted with methoxy groups at positions 6 and 7, a methyl group at position 1, and a carboxamide linkage to a 5-oxo-1-phenylpyrrolidin-3-yl moiety. Its synthesis likely involves multi-step reactions, including cyclization and amidation, common in isoquinoline chemistry.

Crystallographic tools like SHELX and OLEX2 are critical for resolving its 3D structure, particularly for analyzing conformational preferences of the pyrrolidinone and phenyl substituents. Spectroscopic techniques (NMR, IR, MS) would confirm its identity, as demonstrated for analogous compounds in and .

Properties

IUPAC Name |

6,7-dimethoxy-1-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c1-15-19-13-21(30-3)20(29-2)11-16(19)9-10-25(15)23(28)24-17-12-22(27)26(14-17)18-7-5-4-6-8-18/h4-8,11,13,15,17H,9-10,12,14H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSYOBGMQPEMBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1C(=O)NC3CC(=O)N(C3)C4=CC=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6,7-dimethoxy-1-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is a synthetic derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tetrahydroisoquinoline core with methoxy and carboxamide functional groups that contribute to its biological activity.

Antioxidant Activity

Research indicates that tetrahydroisoquinolines exhibit significant antioxidant properties. The presence of methoxy groups in this compound enhances its ability to scavenge free radicals and reduce oxidative stress in various biological systems. A study demonstrated that derivatives with similar structures could effectively inhibit lipid peroxidation and protect cellular components from oxidative damage .

Neuroprotective Effects

Tetrahydroisoquinolines are known for their neuroprotective effects. This specific compound has shown promise in preclinical studies aimed at neurodegenerative diseases. It appears to modulate neurotransmitter systems and reduce neuroinflammation. For instance, it may inhibit the activation of microglial cells, which play a crucial role in neuroinflammatory processes .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways and the modulation of cell cycle regulators . The compound's ability to inhibit tumor growth in xenograft models further supports its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation.

- Receptor Modulation : The compound likely interacts with various receptors in the central nervous system (CNS), influencing neurotransmitter release and signaling pathways.

- Gene Expression Regulation : It may affect the expression of genes involved in apoptosis and cell cycle regulation, contributing to its anticancer effects.

Neuroprotective Study

In a study on neuroprotection, researchers evaluated the effects of this compound on neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death compared to controls treated with oxidative agents alone. The mechanism was linked to increased expression of antioxidant enzymes .

Anticancer Efficacy

A recent investigation assessed the anticancer efficacy of this compound on human breast cancer cell lines. The treatment resulted in a dose-dependent decrease in cell viability and induced apoptosis through mitochondrial pathways. Western blot analysis confirmed the upregulation of pro-apoptotic proteins .

Comparative Analysis

Comparison with Similar Compounds

Structural Analogues and Core Scaffolds

The compound belongs to a class of nitrogen-containing heterocycles. Key analogues include:

Key Observations :

- Ring Systems: The tetrahydroisoquinoline core (target) offers rigidity compared to the fused thiazolo-pyrimidine or imidazopyridine systems, which may influence binding affinity in biological targets.

- Substituent Effects: The 6,7-dimethoxy groups in the target compound enhance electron density, contrasting with the electron-withdrawing nitro group in . The phenyl-pyrrolidinone moiety may confer unique hydrogen-bonding capabilities.

Spectroscopic and Physical Properties

Hypothetical data for the target compound are inferred from analogues:

Analysis :

Crystallographic and Conformational Insights

- Target Compound: The phenyl-pyrrolidinone substituent may adopt a specific conformation due to steric and electronic effects, analyzable via OLEX2 . Torsion angles similar to those in (e.g., C11—C16—C15—C14: 0.9° ) might indicate planar regions.

- Compound : Crystal data reveal non-planar thiazolo-pyrimidine systems with methoxy groups influencing packing via van der Waals interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,7-dimethoxy-1-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis typically involves coupling tetrahydroisoquinoline precursors with functionalized pyrrolidinone moieties. Key steps include:

-

Step 1 : Formation of the tetrahydroisoquinoline core via cyclization under acidic or basic conditions (e.g., HCl or NaOEt) .

-

Step 2 : Introduction of the 5-oxo-1-phenylpyrrolidin-3-yl group via amide coupling (e.g., EDC/HOBt or DCC-mediated reactions) .

-

Critical Parameters :

-

Temperature : Maintain 0–5°C during coupling to minimize side reactions.

-

Solvent : Use polar aprotic solvents (e.g., DMF or THF) for solubility and reaction efficiency .

-

Yield Optimization : Monitor intermediates via TLC and purify via column chromatography.

Table 1 : Example Reaction Conditions for Key Steps

Step Reagents/Conditions Yield (%) Purity (HPLC) 1 HCl (2M), reflux, 6h 65–70 ≥95% 2 EDC, HOBt, DMF, 0°C 50–60 ≥90%

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm regiochemistry and stereochemistry. For example, methoxy protons (δ 3.7–3.9 ppm) and amide carbonyl signals (δ 165–170 ppm) are critical markers .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for pharmacological studies) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H] at m/z 451.212) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to optimize the compound’s geometry and predict electronic properties (e.g., HOMO-LUMO gaps) .

- Docking Studies : Simulate interactions with target proteins (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the phenyl ring .

- MD Simulations : Run 100-ns trajectories to assess binding stability and conformational flexibility .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computed chemical shifts (e.g., using Gaussian or ACD/Labs). Discrepancies >0.5 ppm suggest misassignment .

- X-Ray Diffraction : Resolve ambiguities by growing single crystals (solvent: ethyl acetate/ethanol) and analyzing dihedral angles and hydrogen-bonding networks. For example, deviations in pyrrolidinone puckering can explain NMR splitting .

- Dynamic NMR : Probe slow conformational exchanges (e.g., amide bond rotation) by variable-temperature NMR .

Q. What strategies mitigate side reactions during the final amide coupling step?

- Methodological Answer :

- Activating Agents : Replace DCC with T3P (propylphosphonic anhydride) to reduce racemization .

- Protection/Deprotection : Temporarily protect reactive amines (e.g., with Boc groups) to prevent over-acylation .

- In Situ Monitoring : Use FTIR to track carbonyl stretching frequencies (1680–1720 cm) and halt reactions at 90% conversion .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between theoretical and experimental LogP values?

- Methodological Answer :

- Experimental LogP : Measure via shake-flask method (octanol/water partition) and compare with computational predictions (e.g., ChemAxon or ALOGPS).

- Root Causes :

- Solvent Effects : Polar functional groups (e.g., methoxy) may exhibit solvent-dependent partitioning .

- Tautomerism : The 5-oxo-pyrrolidinone moiety may exist in keto-enol equilibrium, altering hydrophobicity .

- Mitigation : Use averaged LogP values from multiple computational tools and validate with HPLC retention times .

Experimental Design

Q. What factorial design approaches optimize reaction yields while minimizing resource use?

- Methodological Answer :

-

DOE (Design of Experiments) : Apply a 2 factorial design to test variables:

-

Factors : Temperature (25°C vs. 50°C), catalyst loading (5% vs. 10%), solvent (DMF vs. THF).

-

Response Surface Methodology (RSM) : Identify optimal conditions using central composite design .

Table 2 : Example DOE Results for Amide Coupling

Run Temp (°C) Catalyst (%) Solvent Yield (%) 1 25 5 DMF 62 2 50 10 THF 58 3 37.5 7.5 DMF/THF 70

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.